

# Application Notes and Protocols: CRISPR Screen to Identify Indisulam Resistance Genes

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## Compound of Interest

Compound Name: *Indisulam*

Cat. No.: *B1684377*

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Indisulam** is a molecular glue degrader that exhibits anti-cancer activity by inducing the proteasomal degradation of the RNA-binding protein RBM39. This degradation is mediated by the DCAF15 E3 ubiquitin ligase complex. Despite its promise, the development of resistance to **Indisulam** is a significant clinical challenge. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genetic screens to identify genes that confer resistance to **Indisulam**, thereby aiding in the development of strategies to overcome this resistance.

### Mechanism of Action of **Indisulam**

**Indisulam** acts as a "molecular glue," facilitating the interaction between RBM39 and the DDB1-CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4 E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of RBM39 by the proteasome.[1][2] The loss of RBM39, a key splicing factor, results in aberrant pre-mRNA splicing, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[3][4]

## Data Presentation

A genome-wide CRISPR-Cas9 screen was conducted to identify genes whose loss-of-function confers resistance to **Indisulam**. The screen revealed a strong enrichment of sgRNAs targeting components of the DCAF15 E3 ubiquitin ligase complex.

Table 1: Top Gene Hits from a Genome-Wide CRISPR Screen for **Indisulam** Resistance

Gene	Function	Role in Indisulam Resistance
DCAF15	Substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.	Essential for Indisulam-mediated recruitment of RBM39 to the E3 ligase complex. Its loss prevents RBM39 degradation, thus conferring resistance. <a href="#">[1]</a> <a href="#">[2]</a>
DDA1	DDB1- and CUL4-associated factor 1.	A core component of the CUL4-DDB1 E3 ligase complex. Its knockout disrupts the complex's function, preventing RBM39 degradation and leading to Indisulam resistance. <a href="#">[1]</a> <a href="#">[2]</a>
CAND1	Cullin-associated and neddylation-dissociated 1.	A regulator of Cullin-RING E3 ubiquitin ligases (CRLs). Loss of CAND1 can lock the CRL complex in an inactive state, impairing its ability to degrade substrates like RBM39. <a href="#">[1]</a> <a href="#">[2]</a>
RBM39	RNA-binding protein 39, the direct target of Indisulam-mediated degradation.	Mutations in RBM39 that prevent its interaction with the DCAF15-Indisulam complex are a known mechanism of resistance. <a href="#">[3]</a>

In addition to resistance mechanisms, a CRISPR-based synthetic lethality screen identified that the loss of SRPK1 (Serine/Arginine-Rich Splicing Factor Kinase 1) sensitizes cancer cells to **Indisulam**. This suggests a potential therapeutic strategy of combining **Indisulam** with SRPK1 inhibitors.

## Experimental Protocols

### Protocol 1: Genome-Wide CRISPR-Cas9 Resistance Screen

This protocol outlines the steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance to **Indisulam**.

#### 1. Cell Line and Reagents

- A549 human lung carcinoma cells (or other cancer cell line of interest)
- DMEM high glucose medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **Indisulam** (dissolved in DMSO)
- Human genome-wide lentiviral CRISPR knockout library (e.g., GeCKO v2, Brunello, or similar)
- Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
- HEK293T cells for lentivirus production
- Transfection reagent (e.g., Lipofectamine 3000 or similar)
- Polybrene
- Puromycin
- Genomic DNA extraction kit

- PCR primers for sgRNA amplification
- Next-generation sequencing (NGS) platform

## 2. Lentivirus Production

- Seed HEK293T cells in 15 cm plates.
- When cells reach 70-80% confluency, transfect with the CRISPR library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
- After 48 and 72 hours, harvest the lentivirus-containing supernatant and filter through a 0.45  $\mu\text{m}$  filter.
- Concentrate the virus if necessary and determine the viral titer.

## 3. CRISPR Library Transduction

- Seed A549 cells and allow them to adhere.
- Transduce the cells with the lentiviral CRISPR library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. Use polybrene (8  $\mu\text{g/mL}$ ) to enhance transduction efficiency.
- Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA in the library.
- After 24 hours, replace the virus-containing medium with fresh medium.
- After another 24 hours, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be determined beforehand with a kill curve.

## 4. Indisulam Treatment

- After puromycin selection, pool the surviving cells. This is your day 0 reference sample.
- Divide the cell population into two groups: a control group treated with DMSO and a treatment group treated with **Indisulam**.

- Based on the findings of Pogacar et al. (2022), treat the cells with 3  $\mu$ M **Indisulam** for 3 weeks.<sup>[1]</sup> The optimal concentration and duration may need to be determined for other cell lines.
- Continuously culture the cells, ensuring that the library representation is maintained at each passage.

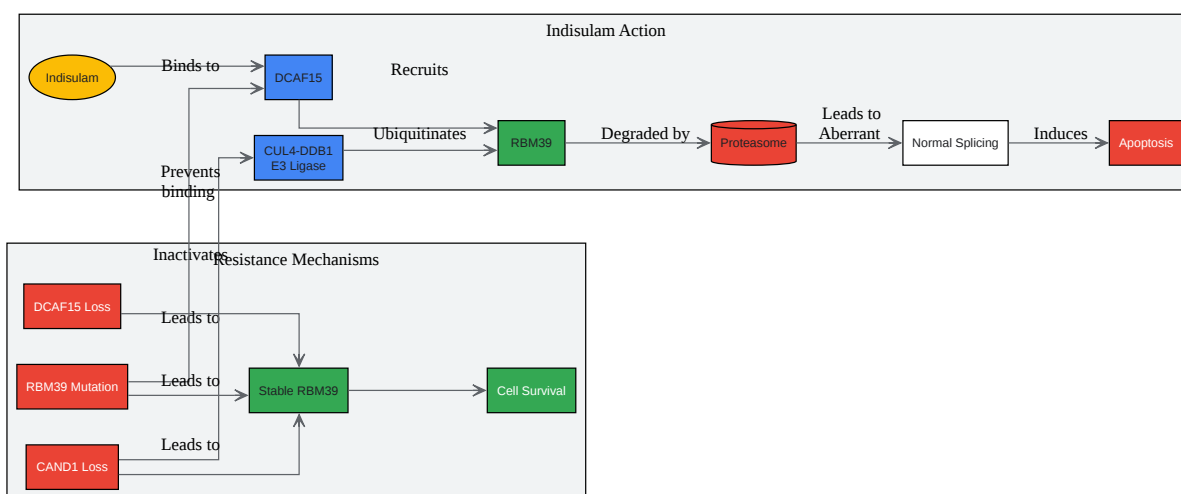
## 5. Genomic DNA Extraction and sgRNA Sequencing

- At the end of the treatment period, harvest cells from both the control and **Indisulam**-treated populations.
- Extract genomic DNA using a commercial kit.
- Amplify the sgRNA-containing cassettes from the genomic DNA using PCR with primers specific to the library vector.
- Purify the PCR products and submit them for next-generation sequencing.

## 6. Data Analysis

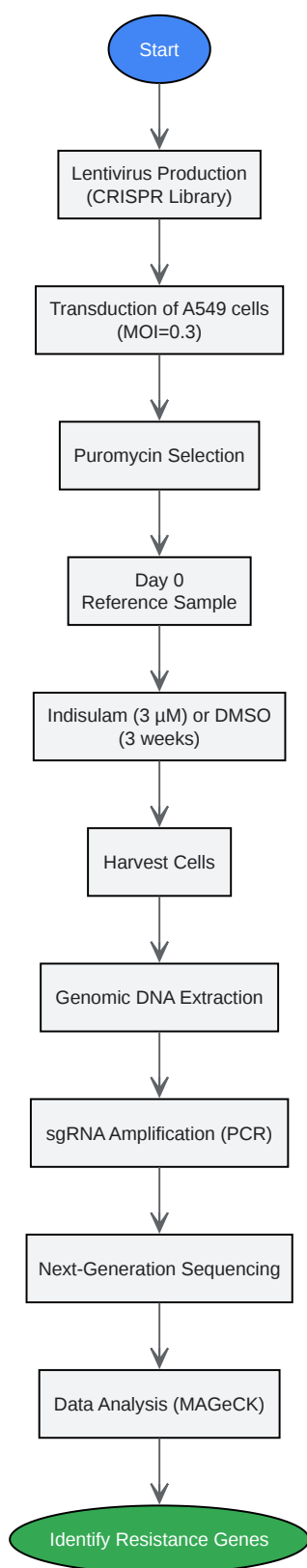
- Align the sequencing reads to the CRISPR library to determine the abundance of each sgRNA.
- Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the **Indisulam**-treated population compared to the control population.
- Rank the genes based on the enrichment of their corresponding sgRNAs to identify top resistance candidates.

# Visualizations



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Caption: Signaling pathway of **Indisulam** action and resistance.



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Caption: Experimental workflow for CRISPR-Cas9 resistance screen.

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